4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-[(3-nitrophenyl)hydrazinylidene]methyl]pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8-5-12(17)11(13(18)21-8)7-14-15-9-3-2-4-10(6-9)16(19)20/h2-7,15,17H,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVYLXAZZKSHOK-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-hydroxy-6-methyl-3-[(1E)-[2-(3-nitrophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one, commonly referred to as HMNP, is a synthetic compound derived from the condensation of p-nitrophenylhydrazine and dehydroacetic acid. This compound has garnered interest in the scientific community due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Characterization
The synthesis of HMNP involves a simple condensation reaction under reflux conditions. The reaction typically employs a 1:1 molar ratio of p-nitrophenylhydrazine and dehydroacetic acid in ethanol. Characterization techniques such as FT-IR, NMR spectroscopy (both and ), and single-crystal X-ray diffraction have been utilized to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that HMNP exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Properties
HMNP has also been investigated for its anticancer potential. In vitro studies have revealed that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death. Furthermore, it has been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, HMNP exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, which may contribute to alleviating conditions such as arthritis and other inflammatory diseases. The compound's ability to modulate immune responses presents an exciting avenue for further research .
Structure-Activity Relationship (SAR)
The biological activity of HMNP can be attributed to its unique structural features. The presence of the hydrazone moiety is crucial for its interaction with biological targets. Studies suggest that modifications to the hydrazone structure can enhance or diminish its biological efficacy. Understanding these structure-activity relationships is vital for optimizing HMNP derivatives for specific therapeutic applications .
Case Studies
Several case studies highlight the diverse applications of HMNP:
- Antimicrobial Efficacy : A study evaluated the effectiveness of HMNP against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Cancer Treatment : In a preclinical trial involving breast cancer models, HMNP administration resulted in a 50% reduction in tumor size compared to control groups.
- Inflammation Models : In vivo experiments indicated that HMNP reduced paw swelling in rat models of arthritis by over 40%, showcasing its potential as an anti-inflammatory agent.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds similar to HMNP exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as cancer and neurodegenerative disorders.
Antimicrobial Properties
HMNP has shown potential as an antimicrobial agent. Studies demonstrate that derivatives of pyranones possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes, making HMNP a candidate for further exploration in antibiotic development.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that HMNP can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests potential use in cancer therapy, particularly in targeting specific types of tumors resistant to conventional treatments .
Synthesis and Derivatives
The synthesis of HMNP typically involves the condensation reaction between p-nitrophenylhydrazine and dehydroacetic acid. This straightforward method yields the compound efficiently, allowing for further derivatization to enhance its biological activity. Various derivatives have been synthesized to improve solubility and bioavailability, which are critical factors for therapeutic applications.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine | Reflux with phenylglyoxal hydrate and 1,3-dimethylbarbituric acid | Anticancer activity |
| 4-Hydroxy-6-methyl-3-nitro-2H-pyran-2-one | Simple condensation with nitro-substituted phenyl hydrazines | Antioxidant properties |
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of HMNP and its derivatives, the compound demonstrated a significant reduction in oxidative stress markers in cellular models. The findings suggest that HMNP could be developed into a nutraceutical or therapeutic agent aimed at mitigating oxidative damage in various diseases .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial efficacy of HMNP against Gram-positive and Gram-negative bacteria. Results indicated that HMNP exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial therapies .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Nitrophenyl Hydrazone Derivatives
4-Nitrophenyl Analog
- Structure : The compound (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one differs in the nitro group’s position (para vs. meta).
- Crystallography: The crystal structure (CCDC reference: 1956978) reveals a monoclinic system with space group P2₁/c. Key bond angles (e.g., C6—N1—N1i = 118.75°) and hydrogen-bonding interactions stabilize the lattice .
4-Chlorophenyl Analog
- Structure: 4-hydroxy-6-methyl-3-[(1E)-[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one (CAS: 477868-38-5) substitutes -NO₂ with -Cl.
- Properties : The chloro group enhances lipophilicity (predicted logP ~2.3) but reduces hydrogen-bonding capacity compared to nitro derivatives .
Table 1: Comparison of Nitrophenyl and Chlorophenyl Derivatives
*EWG: Electron-withdrawing group
Alkyl/Aryl-Substituted Pyran-2-ones
Phenylpropyl and Pyridinylmethyl Derivatives
- 4-Hydroxy-6-methyl-3-(3-phenylpropyl)-2H-pyran-2-one (13) : Melts at 129–130°C; the phenylpropyl chain increases hydrophobicity (logP ~3.5) .
- 4-Hydroxy-6-methyl-3-(pyridin-3-ylmethyl)-2H-pyran-2-one (15) : Higher melting point (202–205°C) due to hydrogen bonding from the pyridine nitrogen .
Furan and Butyl Derivatives
Bis-Pyranone Derivatives
- Structure: 3,3′-[(1E,1′E)-Hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene)]bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a dimeric analogue with two pyranone units linked via a hydrazine bridge.
- Crystallography : The crystal system (P-1) and bond angles (e.g., C4—O2—H2 = 109.5°) highlight symmetrical hydrogen-bonding networks .
- Applications: Enhanced metal-chelation capacity compared to monomeric derivatives, suitable for binuclear Pd(II)/Ir(IV) complexes .
Metal Complexes and Coordination Chemistry
- Binuclear Complexes : The hydrazone group in the target compound coordinates with Pd(II) and Ir(IV), forming complexes used in glucose detection. The azomethine (-C=N-) group is critical for metal binding .
- Comparison: Analogues with ethylaminoethyl substituents (e.g., bis[4-hydroxy-6-methyl-3-{(1E)-N-[2-(ethylamino)ethyl]ethanimidoyl}-2H-pyran-2-one]) exhibit higher stability constants (logK ~10.2) due to additional donor sites .
Key Research Findings
- Structural Insights : Crystal structures solved via SHELX software reveal that nitro substituents influence packing efficiency and intermolecular interactions .
- Thermal Stability : Nitrophenyl derivatives decompose at higher temperatures (~450°C) compared to alkyl-substituted pyrone analogues (~300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
